Sodium 4-(2-methylpropyl)benzene-1-sulfinate

Description

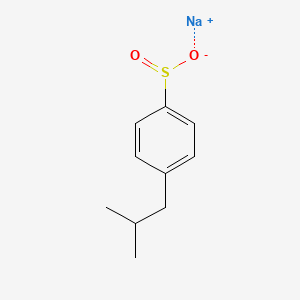

Sodium 4-(2-methylpropyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₂S. Its structure features a benzene ring substituted with a sulfinate group (-SO₂⁻) at the 1-position and a 2-methylpropyl (isobutyl) group at the 4-position, paired with a sodium counterion. The sulfinate group confers nucleophilic reactivity, making the compound valuable in organic synthesis, particularly in sulfonation reactions and as a precursor for sulfone derivatives. Its sodium salt enhances water solubility, facilitating use in polar solvents.

Properties

Molecular Formula |

C10H13NaO2S |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

sodium;4-(2-methylpropyl)benzenesulfinate |

InChI |

InChI=1S/C10H14O2S.Na/c1-8(2)7-9-3-5-10(6-4-9)13(11)12;/h3-6,8H,7H2,1-2H3,(H,11,12);/q;+1/p-1 |

InChI Key |

XBOWEMVQWHYXEG-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Chloride Route with Sodium Sulfite Reduction

This classical method involves the preparation of the corresponding sulfonyl chloride derivative, sodium 4-(2-methylpropyl)benzene-1-sulfonyl chloride, followed by its reaction with sodium sulfite under controlled alkaline conditions to yield the sulfinate salt.

- Dissolve 4-(2-methylpropyl)benzene-1-sulfonyl chloride in an organic solvent such as dichloromethane.

- Add this solution dropwise to an aqueous sodium sulfite solution while simultaneously adding sodium hydroxide to maintain alkaline pH.

- Stir the mixture to allow nucleophilic substitution of the sulfonyl chloride by sulfite ion, forming the sulfinate.

- Remove the organic solvent by distillation.

- Cool the aqueous solution to crystallize the sodium sulfinate.

- Filter, wash, and dry to obtain the pure sodium 4-(2-methylpropyl)benzene-1-sulfinate.

This method benefits from controlled addition to prevent hydrolysis of the sulfonyl chloride and allows solvent recovery for environmental and economic efficiency.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-(2-methylpropyl)benzene-1-sulfonyl chloride in CH2Cl2 | Starting sulfonyl chloride dissolved in organic solvent |

| 2 | Aqueous Na2SO3 + NaOH (10%) | Sulfite ion substitution under alkaline conditions |

| 3 | Distillation of CH2Cl2 | Removal and recovery of organic solvent |

| 4 | Cooling, filtration, washing, drying | Isolation of sodium sulfinate salt |

This method is adapted from the synthesis of related sodium 4-methylbenzenesulfinate compounds and is likely applicable to the 2-methylpropyl analog by analogy.

Direct Reduction of Sulfonyl Chloride in Autoclave

An alternative approach involves the direct reduction of 4-(2-methylpropyl)benzene-1-sulfonyl chloride in a high-pressure autoclave with sodium sulfite and controlled pH and temperature conditions.

- Prepare an aqueous solution of sodium sulfite and adjust pH to mildly alkaline (7.5–9.0).

- Heat the solution to 40–90°C.

- Add molten 4-(2-methylpropyl)benzene-1-sulfonyl chloride gradually under stirring.

- Maintain temperature and stirring for 1.5–2.5 hours to complete reduction to sodium sulfinate.

- Cool and isolate the product by filtration.

This method offers controlled reaction conditions in a closed system, improving yield and purity, and is adapted from methods used for related methyl-substituted benzenesulfinates.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-methylpropyl)benzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 4-(2-methylpropyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a sulfonylating agent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-(2-methylpropyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form sulfonyl radicals, which can participate in various radical-mediated reactions. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

The compound is compared below with two structurally related sulfonate/sulfinate salts: Sodium 2-methylprop-2-ene-1-sulphonate () and 2-Aminoanilinium 4-methylbenzenesulfonate (). Key differences in structure, reactivity, and applications are highlighted.

Table 1: Comparative Analysis of Sodium 4-(2-methylpropyl)benzene-1-sulfinate and Analogues

Key Comparative Insights

Structural and Reactivity Differences

- Sulfinate vs. Sulfonate : The sulfinate group (-SO₂⁻) in the target compound is more nucleophilic than sulfonates (-SO₃⁻), enabling its use in alkylation or arylation reactions to form sulfones . In contrast, sulfonates (e.g., and ) are less reactive but more thermally stable.

- The alkenyl group in Sodium 2-methylprop-2-ene-1-sulphonate allows polymerization, making it useful in industrial surfactants or hydrogels . The methyl group in 2-Aminoanilinium 4-methylbenzenesulfonate contributes to crystallographic stability, as evidenced by structural studies in .

Counterion Impact

Biological Activity

Sodium 4-(2-methylpropyl)benzene-1-sulfinate, a sulfonate derivative, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the compound's synthesis, biological properties, and relevant case studies.

This compound is characterized by its sulfonate functional group, which contributes significantly to its reactivity and biological activity. The synthesis of sodium sulfinates typically involves the reaction of sodium sulfinate with various alkyl or aryl halides. For example, this compound can be synthesized through nucleophilic substitution reactions involving appropriate precursors.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Sodium sulfinates have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

2. Antioxidant Properties

Research has shown that this compound possesses antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. The compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25.5 |

| ABTS | 18.7 |

3. Cytotoxicity and Cancer Research

In vitro studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Case Study : A study on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 30 µM.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Antimicrobial Mechanism : The sulfonate group enhances the compound's solubility and membrane permeability, allowing it to penetrate bacterial cells more effectively.

- Antioxidant Mechanism : Sodium sulfinates can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Cytotoxic Mechanism : The compound may induce apoptosis through the activation of caspase pathways or by disrupting mitochondrial function in cancer cells.

Applications in Medicine and Agriculture

Given its diverse biological activities, this compound holds potential for applications in:

- Pharmaceuticals : As a lead compound for developing new antimicrobial agents or anticancer drugs.

- Agriculture : As a biopesticide or growth enhancer due to its antimicrobial properties against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.